BenchChemオンラインストアへようこそ!

3-((4-Bromobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Halogen bonding Lipophilic efficiency Structure-based drug design

3-((4-Bromobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894047-31-5; molecular formula C₁₆H₁₁BrN₄OS; MW 387.26) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class, a scaffold validated across multiple therapeutic target families including c-Met, Pim-1, LRRK2, BRD4, and tubulin. The compound features two distinct pharmacophoric elements: a 4-bromobenzyl thioether at position 3 and a furan-2-yl substituent at position This specific substitution pattern is not represented in any published SAR series, making it a structurally unique entry within the triazolopyridazine chemical space.

Molecular Formula C16H11BrN4OS
Molecular Weight 387.26
CAS No. 894047-31-5
Cat. No. B3014316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Bromobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
CAS894047-31-5
Molecular FormulaC16H11BrN4OS
Molecular Weight387.26
Structural Identifiers
SMILESC1=COC(=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)Br)C=C2
InChIInChI=1S/C16H11BrN4OS/c17-12-5-3-11(4-6-12)10-23-16-19-18-15-8-7-13(20-21(15)16)14-2-1-9-22-14/h1-9H,10H2
InChIKeyIBZQXSXFSVMSGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4-Bromobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894047-31-5): A Dual-Pharmacophore Triazolopyridazine for Kinase-Targeted and Antiproliferative Screening


3-((4-Bromobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894047-31-5; molecular formula C₁₆H₁₁BrN₄OS; MW 387.26) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class, a scaffold validated across multiple therapeutic target families including c-Met, Pim-1, LRRK2, BRD4, and tubulin [1][2][3]. The compound features two distinct pharmacophoric elements: a 4-bromobenzyl thioether at position 3 and a furan-2-yl substituent at position 6. This specific substitution pattern is not represented in any published SAR series, making it a structurally unique entry within the triazolopyridazine chemical space. The compound's NMR spectrum has been deposited in the KnowItAll spectral library (SpectraBase Compound ID 8DT9tetnxkV, DMSO-d₆), confirming structural identity [4]. Direct quantitative biological data for this exact compound remains limited in the public domain; the evidence presented herein therefore draws on structurally proximal analogs and scaffold-level data to establish its differentiated scientific value for procurement decisions.

Why 3-((4-Bromobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine Cannot Be Replaced by Generic Triazolopyridazine Analogs


Within the [1,2,4]triazolo[4,3-b]pyridazine class, biological activity is exquisitely sensitive to both the nature of the C6 aryl/heteroaryl substituent and the C3 thioether tail [1][2]. The Xu et al. (2016) antitubulin series demonstrated that antiproliferative IC₅₀ values span over four orders of magnitude (0.008–90.5 μM) across only 21 analogs differing solely in aryl substitution [1]. Similarly, the Mahmoud et al. (2024) c-Met/Pim-1 series showed that mean growth inhibition across 60 cancer cell lines varied from 55.84% (compound 4g) to 29.08% (compound 4a) depending on the substitution pattern [2]. Critically, the target compound's 4-bromobenzylthio group at C3 is absent from all published SAR series, while its furan-2-yl group at C6 replaces the more common phenyl or pyridyl substituents. This dual-substitution pattern creates a pharmacophore that cannot be recapitulated by interchanging with the closest commercially available analogs—the 3-methylbenzyl analog (CAS 877634-73-6) lacks both the halogen-bonding capacity and the synthetic diversification handle of bromine, while the pyridin-2-yl analog (CAS 868967-95-7) replaces the hydrogen-bond-accepting furan oxygen with a basic nitrogen, altering both electronic character and target complementarity [3].

Quantitative Differentiation Evidence for 3-((4-Bromobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894047-31-5) Against Closest Analogs


Halogen Bond Donor Capacity and Lipophilicity: 4-Br vs 3-CH₃ Benzyl Substitution at Position 3

The para-bromine atom on the benzylthio group functions as a halogen bond donor (σ-hole), enabling directional, electrostatic interactions with backbone carbonyl oxygens or π-systems in target protein binding pockets—an interaction unavailable to the methyl substituent in the closest structural analog, 6-(furan-2-yl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 877634-73-6) [1]. The computed XLogP3-AA for the scaffold with a 4-bromobenzylthio substituent at position 3 (measured on the pyridin-2-yl analog, CAS 868967-95-7) is 3.4, while the methylbenzyl analog has a reduced LogP of approximately 3.0 (estimated by structural analogy and atom-based calculation) [2]. This ΔLogP of ~0.4 units translates to a theoretical ~2.5-fold increase in membrane partitioning, which may enhance passive cellular permeability [1][3]. Halogen bonding from brominated aromatic rings has been explicitly demonstrated to contribute to binding affinity in BRD4 bromodomain inhibitors, where [1,2,4]triazolo[4,3-b]pyridazine derivatives achieve micromolar IC₅₀ values through acetyl-lysine pocket engagement [1].

Halogen bonding Lipophilic efficiency Structure-based drug design Triazolopyridazine SAR

Synthetic Diversification Handle: Para-Bromine Enables Late-Stage Cross-Coupling for SAR Expansion

The para-bromine substituent on the benzylthio group serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Ullmann-type), enabling late-stage diversification for structure-activity relationship (SAR) exploration without resynthesis of the triazolopyridazine core [1]. This capability is absent in the closest analog 6-(furan-2-yl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 877634-73-6), where the methyl group is chemically inert under cross-coupling conditions . The 4-bromobenzylthio moiety can be directly converted to 4-aryl, 4-amino, 4-alkynyl, or 4-alkoxybenzyl derivatives via palladium or copper catalysis, enabling systematic exploration of electronic, steric, and lipophilic parameters at the benzyl position while maintaining the furan-triazolopyridazine pharmacophore constant [1]. This synthetic versatility makes the target compound a preferred starting point for medicinal chemistry optimization campaigns compared to its methyl-substituted analog, which would require de novo synthesis of each analog.

Late-stage functionalization Suzuki coupling Buchwald-Hartwig amination Chemical probe synthesis

Scaffold-Level Kinase Inhibition: Triazolopyridazine Core Delivers Dual c-Met/Pim-1 Inhibition at Sub-Micromolar IC₅₀

The [1,2,4]triazolo[4,3-b]pyridazine scaffold—the core shared by the target compound—has been validated as a privileged kinase inhibitor chemotype. Mahmoud et al. (2024) reported compound 4g, a triazolo[4,3-b]pyridazine derivative, exhibiting dual c-Met inhibition (IC₅₀ = 0.163 ± 0.01 μM) and Pim-1 inhibition (IC₅₀ = 0.283 ± 0.01 μM), surpassing the reference compound in potency [1]. By comparison, the triazolo-pyridazine/-pyrimidine series reported by Zhang et al. (2020) yielded compound 12e with c-Met IC₅₀ = 0.090 μM, comparable to Foretinib (IC₅₀ = 0.019 μM), along with antiproliferative activity against A549 (IC₅₀ = 1.06 μM), MCF-7 (IC₅₀ = 1.23 μM), and HeLa (IC₅₀ = 2.73 μM) cell lines [2]. The target compound's C6 furan-2-yl substituent and C3 4-bromobenzylthio group represent a distinct pharmacophoric combination relative to these literature benchmarks, but the scaffold-level validation indicates that any triazolo[4,3-b]pyridazine with appropriate substituents can engage the ATP-binding site of kinases. Notably, the review by Zhang et al. (Eur. J. Med. Chem. 2025) confirms that the [1,2,4]triazolo[4,3-b]pyridazine core (designated 'Core I') provides a favorable balance of kinase inhibitory potency and metabolic stability compared to other fused [5,6]-bicyclic systems [3].

c-Met kinase Pim-1 kinase Dual inhibition Oncology therapeutics

Antiproliferative Activity Benchmark: Triazolopyridazine Scaffold Achieves Nanomolar IC₅₀ via Tubulin Polymerization Inhibition

The [1,2,4]triazolo[4,3-b]pyridazine scaffold has been demonstrated as a rigid bioisostere of the (Z,E)-butadiene linker in combretastatin A-4 (CA-4) analogs, producing potent tubulin polymerization inhibitors. Xu et al. (2016) reported that compound 4a (with 4-methylphenyl at C6 and 3,4,5-trimethoxyphenyl at C3) exhibited antiproliferative IC₅₀ values of 0.016 ± 0.009 μM (SGC-7901 gastric adenocarcinoma), 0.023 ± 0.012 μM (A549 lung adenocarcinoma), and 0.14 ± 0.07 μM (HT-1080 fibrosarcoma), approaching the potency of CA-4 itself (IC₅₀ = 0.009–0.012 μM) [1]. The most potent compound in the series, 4q (3-amino-4-methoxyphenyl at C6), achieved IC₅₀ values of 0.014, 0.008, and 0.012 μM against the same panel and demonstrated tubulin polymerization inhibition (IC₅₀ = 1.80 μM) with G2/M cell cycle arrest in A549 cells [1]. The target compound's furan-2-yl substituent at C6 replaces the aryl groups used in the Xu series, while the 4-bromobenzylthio tail at C3 introduces a thioether linkage not present in the benchmark compounds. These structural distinctions place the target compound in a novel region of the triazolopyridazine antitubulin chemical space, where antiproliferative potency must be empirically established but where the scaffold precedent supports sub-micromolar activity potential .

Antitubulin agents G2/M cell cycle arrest Colchicine binding site Antiproliferative screening

Metabolic Stability Advantage of [1,2,4]Triazolo[4,3-b]pyridazine Core Over Competing Fused Bicyclic Kinase Inhibitor Scaffolds

A comprehensive 2025 review of sixteen distinct [5,6]-bicyclic nitrogen-containing cores used in c-MET kinase inhibitor design (Zhang et al., Eur. J. Med. Chem. 2025) provides direct scaffold-level comparison of metabolic stability [1]. The review explicitly states that the [1,2,4]triazolo[4,3-b]pyridazine scaffold (designated 'Core I') offers improved metabolic stability compared to the [1,2,4]triazolo[4,3-b][1,2,4]triazine scaffold ('Core P'), albeit with moderately lower intrinsic potency [1]. Compounds built on Core I have progressed into clinical trials and regulatory approval, whereas Core P-based inhibitors, despite higher potency, frequently fail due to metabolic stability defects [1]. The target compound inherits this Core I metabolic stability advantage by virtue of its [1,2,4]triazolo[4,3-b]pyridazine structure. Compounds built on alternative cores such as [1,2,3]triazolo[4,5-b]pyrazine (Core K) share the improved stability profile but lack the specific hydrogen-bonding and π-stacking interactions with c-MET active-site residues (Tyr1230, Asp1222) that the triazolopyridazine core enables [1].

Metabolic stability c-Met inhibitor optimization Fused bicyclic cores Drug-likeness

NMR Structural Confirmation: Unambiguous Identity Verification via SpectraBase ¹H NMR Fingerprint

The target compound has a deposited ¹H NMR spectrum in the Wiley KnowItAll spectral library (SpectraBase Compound ID 8DT9tetnxkV), recorded in DMSO-d₆, providing an unambiguous structural fingerprint that enables identity verification independent of vendor-supplied certificates of analysis [1]. The InChIKey (IBZQXSXFSVMSGA-UHFFFAOYSA-N) and exact mass (385.983695 Da) provide additional orthogonal identifiers for database cross-referencing [1]. In contrast, the closest analog 6-(furan-2-yl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 877634-73-6) has a molecular weight of 322.39 Da (ΔMW = –64.87 Da vs target) and an InChIKey of XUBWDTYJANADFP-UHFFFAOYSA-N, confirming distinct chemical identity . The availability of reference-quality NMR data reduces the risk of misidentification when sourcing from commercial suppliers and provides a baseline for purity assessment by the end user.

Compound identity verification ¹H NMR spectroscopy Quality control Structural authentication

Recommended Research and Procurement Application Scenarios for 3-((4-Bromobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894047-31-5)


Kinase Inhibitor Screening Library Expansion with Halogen-Bond-Enabled Chemotype

The [1,2,4]triazolo[4,3-b]pyridazine scaffold has demonstrated sub-micromolar inhibition of c-Met (IC₅₀ = 0.090–0.163 μM) and Pim-1 (IC₅₀ = 0.283 μM) kinases [1][2]. The target compound's 4-bromobenzylthio group introduces halogen-bond-donor capacity absent from all published triazolopyridazine kinase inhibitor series, offering the potential for novel binding interactions with kinase hinge or DFG-loop residues. Procurement is recommended as part of a focused kinase screening library where halogen bonding is hypothesized to enhance selectivity (e.g., discriminating between kinases with threonine vs valine gatekeeper residues via halogen bond to the backbone carbonyl). The compound should be profiled against a kinase panel at 1–10 μM alongside the 3-methylbenzyl analog (CAS 877634-73-6) as a halogen-bond-negative control [3].

Late-Stage Diversification Starting Point for Triazolopyridazine SAR Exploration

The para-bromine substituent enables parallel synthesis of 10–50 analogs via Suzuki-Miyaura cross-coupling with commercially available aryl/heteroaryl boronic acids, without resynthesis of the triazolopyridazine core [1]. This positions the target compound as a 'hub intermediate' for medicinal chemistry optimization campaigns. A recommended workflow: (1) procure 50–100 mg of the target compound; (2) perform parallel Suzuki coupling with a diverse boronic acid panel (aryl, heteroaryl, vinyl, cyclopropyl); (3) screen the resulting mini-library in the assay of interest; (4) use hit structures to guide focused second-round synthesis. This approach enables rapid exploration of the benzyl-position SAR at a fraction of the time and cost of de novo analog synthesis. The 3-methylbenzyl analog (CAS 877634-73-6) cannot serve this function [2].

Antiproliferative Screening Against the NCI-60 or Comparable Panel with Tubulin Polymerization Readout

The triazolopyridazine scaffold has produced the most potent rigid CA-4 bioisosteres reported to date (compound 4q: A549 IC₅₀ = 0.008 μM; SGC-7901 IC₅₀ = 0.014 μM; HT-1080 IC₅₀ = 0.012 μM) [1]. The target compound represents a structurally novel entry point with a furan-2-yl group replacing the aryl B-ring and a 4-bromobenzylthio group replacing the aryl A-ring. Primary screening in a 3-cell-line panel (A549, MCF-7, HT-1080 or HeLa) at 0.01–100 μM, followed by tubulin polymerization assay for hits with IC₅₀ < 1 μM and cell cycle analysis (flow cytometry for G2/M arrest), is recommended. Positive hits should be compared head-to-head with CA-4 (positive control, tubulin polymerization IC₅₀ = 0.64 μM) and compound 4q (scaffold benchmark) to establish relative potency [1].

BRD4 Bromodomain Inhibitor Screening with Co-Crystal Structure Determination

The [1,2,4]triazolo[4,3-b]pyridazine scaffold has been crystallographically validated as a BRD4 bromodomain inhibitor scaffold, with four co-crystal structures determined (BD1 domain) and IC₅₀ values ranging from 5.7 to 25.2 μM across the series [1]. The target compound's 4-bromobenzyl group offers potential for halogen-bond interactions within the acetyl-lysine binding pocket, a feature not systematically explored in the published BRD4 triazolopyridazine series. Screening against BRD4 BD1 and BD2 by TR-FRET or AlphaScreen assay at 0.1–100 μM, followed by ITC or SPR for hits, is recommended. Positive hits should be prioritized for co-crystallization trials given the established crystallographic tractability of the scaffold [1]. The benchmark compound JQ1 (BD1 IC₅₀ = 195.1 nM) provides a reference point for assessing potency [1].

Quote Request

Request a Quote for 3-((4-Bromobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.